molecular formula C15H22N2O5S B13386904 Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate

Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate

Cat. No.: B13386904
M. Wt: 342.4 g/mol
InChI Key: OIUDYHGOODXYDK-UHFFFAOYSA-N
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Description

Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate is a complex organic compound with a molecular formula of C15H22N2O5S. This compound is notable for its inclusion of a thiophene ring, which is a sulfur-containing heterocycle. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate typically involves the condensation of a thiophene derivative with a suitable amine and diethyl ester. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium hydroxide or an acid catalyst to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl groups can produce diols .

Scientific Research Applications

Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl N-[5-methylamino-2-thenoyl]-L-glutamate
  • (S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate

Uniqueness

Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-4-21-13(18)9-6-10(15(20)22-5-2)17-14(19)11-7-8-12(16-3)23-11/h7-8,10,16H,4-6,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUDYHGOODXYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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